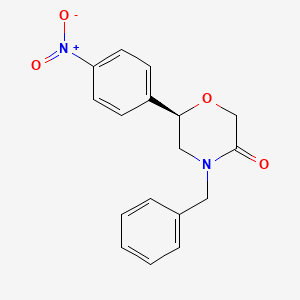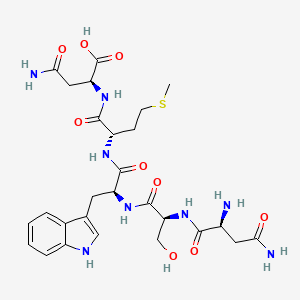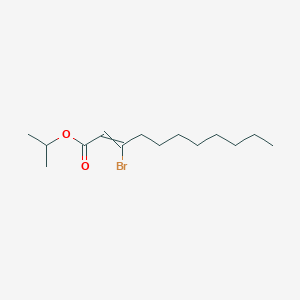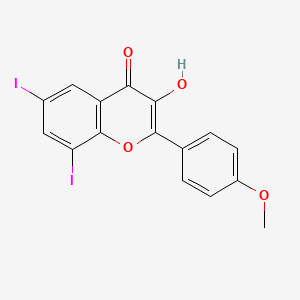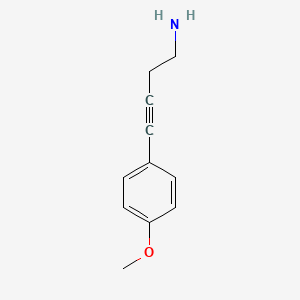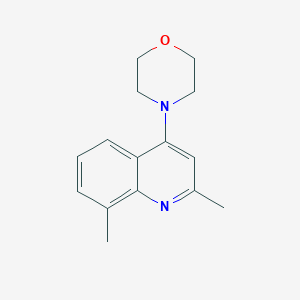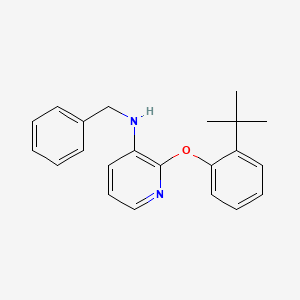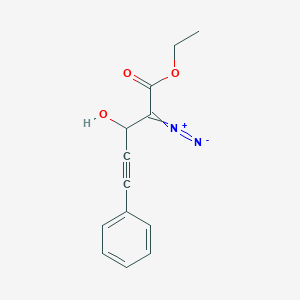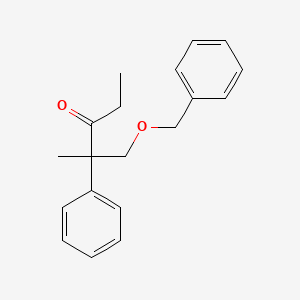
1-(Benzyloxy)-2-methyl-2-phenylpentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-2-methyl-2-phenylpentan-3-one is an organic compound that belongs to the class of benzyl ethers It is characterized by the presence of a benzyloxy group attached to a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-methyl-2-phenylpentan-3-one typically involves the reaction of benzyl alcohol with a suitable ketone precursor under acidic or basic conditions. One common method is the Williamson ether synthesis, where benzyl alcohol reacts with an alkyl halide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts can be employed to facilitate the reaction. The use of automated reactors and real-time monitoring systems helps in optimizing reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-methyl-2-phenylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the pentanone backbone can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation using Pd/C.
Substitution: Alkyl halides, sodium hydride (NaH), and potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzyl ethers.
Scientific Research Applications
1-(Benzyloxy)-2-methyl-2-phenylpentan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-methyl-2-phenylpentan-3-one involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The carbonyl group in the pentanone backbone can undergo nucleophilic attack, leading to the formation of reactive intermediates that modulate biological activity.
Comparison with Similar Compounds
1-(Benzyloxy)-2-methyl-2-phenylpentan-3-one can be compared with other benzyl ether derivatives:
1-(Benzyloxy)-2-phenylethanol: Similar structure but with an alcohol group instead of a ketone.
1-(Benzyloxy)-2-phenylpropane: Lacks the methyl group and has a simpler backbone.
1-(Benzyloxy)-2-phenylbutane: Longer carbon chain but similar functional groups.
Uniqueness: The presence of both a benzyloxy group and a ketone in this compound provides unique reactivity and potential for diverse applications. Its structure allows for multiple functionalization possibilities, making it a versatile compound in organic synthesis and medicinal chemistry.
Properties
CAS No. |
834906-04-6 |
|---|---|
Molecular Formula |
C19H22O2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-methyl-2-phenyl-1-phenylmethoxypentan-3-one |
InChI |
InChI=1S/C19H22O2/c1-3-18(20)19(2,17-12-8-5-9-13-17)15-21-14-16-10-6-4-7-11-16/h4-13H,3,14-15H2,1-2H3 |
InChI Key |
JYASIZZFOBSEPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)(COCC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)-](/img/structure/B14201427.png)
![(2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14201435.png)
